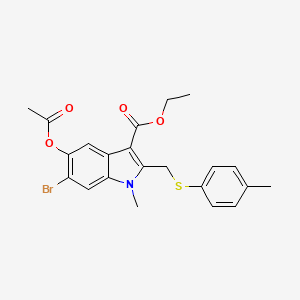
ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C22H22BrNO4S and its molecular weight is 476.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and X-ray Analysis : Ethyl 5-acetoxy-6-bromo-1-methyl-2-(p-tolylthiomethyl)-1H-indole-3-carboxylate has been synthesized and analyzed, showing the importance of its structural characteristics through single-crystal X-ray analysis. This detailed analysis contributes to understanding its molecular structure and potential applications in various scientific fields, including organic synthesis and material science (Da-Yun Luo et al., 2019).
Synthesis Technology Research
Optimization of Synthesis Parameters : Research has been conducted on optimizing the synthesis process for related indole derivatives, highlighting the significance of controlling reaction conditions to improve yield and purity. These studies offer insights into the efficient production of indole compounds, which can be essential for their application in medicinal chemistry and drug development (Huang Bi-rong, 2013).
Antiviral Activity Exploration
Anti-Hepatitis B Virus Activities : this compound derivatives have been evaluated for their anti-hepatitis B virus (HBV) activities. This research highlights the compound's potential therapeutic application in treating HBV, contributing to the ongoing search for effective antiviral agents (Chunshen Zhao et al., 2006).
Anti-inflammatory and Antimicrobial Properties
Inhibitors of Human 5-Lipoxygenase : The scaffold of this compound has been utilized to design derivatives that efficiently inhibit human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotriene biosynthesis. This suggests potential applications in developing anti-inflammatory drugs (A. Peduto et al., 2014).
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(4-methylphenyl)sulfanylmethyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4S/c1-5-27-22(26)21-16-10-20(28-14(3)25)17(23)11-18(16)24(4)19(21)12-29-15-8-6-13(2)7-9-15/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBRBRYSWHMBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


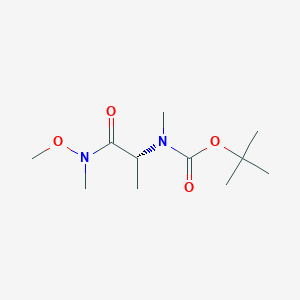

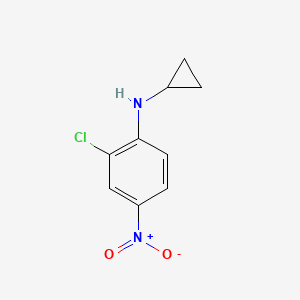
![4,4'-(5'-(4-(Pyridin-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine](/img/structure/B3109110.png)
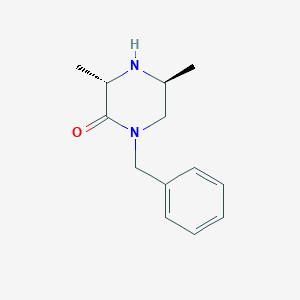
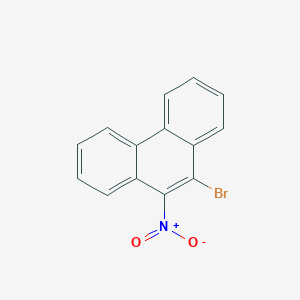

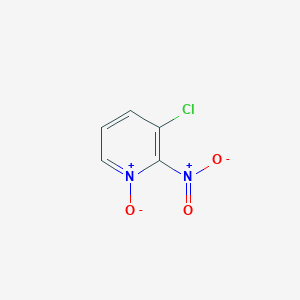
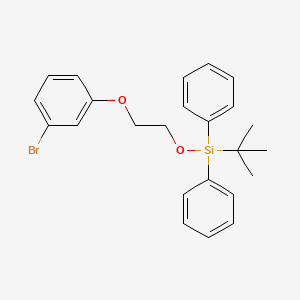
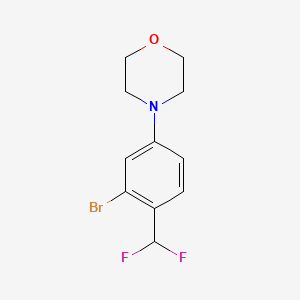
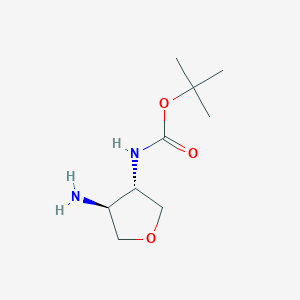
![1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3109151.png)
![(3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B3109152.png)

